molecular formula C11H16N2O3 B5288429 N-(2,4-dimethoxyphenyl)-N'-ethylurea

N-(2,4-dimethoxyphenyl)-N'-ethylurea

Cat. No.: B5288429
M. Wt: 224.26 g/mol
InChI Key: QAUCEILHMMDCOU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-ethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-N’-ethylurea typically involves the reaction of 2,4-dimethoxyaniline with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-ethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-N’-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N’-ethylurea exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound inhibits bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of bacterial RNA . This action disrupts bacterial growth and replication.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-N’-ethylurea can be compared with other similar compounds, such as:

The uniqueness of N-(2,4-dimethoxyphenyl)-N’-ethylurea lies in its specific substitution pattern and the presence of the ethylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-12-11(14)13-9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUCEILHMMDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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